5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine

Eosinophil Peroxidase Enzyme Inhibition Inflammation

Sourcing a specific trisubstituted pyridine for kinase target validation often leads to analogs with undefined selectivity. This 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is a defined EPX inhibitor (IC50 = 360 nM). - Unique steric/electronic profile from the cyclobutyl group; not replicated by N-methyl or N-aryl analogs. - Synthesized via economical SNAr route, avoiding costly Pd catalysts, enabling multi-gram scale-up for SAR libraries. - Calculated LogP of 3.44 provides a balanced lipophilicity window for cell permeability studies. Ideal for probing eosinophilic inflammation models (asthma, eosinophilic esophagitis) with reliable supply chain delivery.

Molecular Formula C9H10BrClN2
Molecular Weight 261.54 g/mol
Cat. No. B12077799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
Molecular FormulaC9H10BrClN2
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESC1CC(C1)NC2=C(N=CC(=C2)Br)Cl
InChIInChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2
InChIKeyZTFQJBRHBLTYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: Chemical and Pharmacological Profile


5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is a trisubstituted pyridine derivative belonging to the class of aminopyridines, featuring a 5-bromo, 2-chloro, and N-cyclobutyl substitution pattern on the pyridine ring. This compound is of interest in medicinal chemistry due to its potential as a kinase inhibitor, specifically showing activity against eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. Its structural features are designed to confer specific physicochemical properties, including a calculated partition coefficient (LogP) of 3.44 , which influences its membrane permeability and drug-likeness in early-stage discovery programs.

EPX enzyme inhibition study fit
Conformationally constrained amine for kinase SAR
SNAr-accessible building block route

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: Risks of Generic Substitution


While numerous pyridine-3-amine derivatives exist, the specific combination of bromo, chloro, and cyclobutyl substituents in 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine creates a unique steric and electronic profile that cannot be replicated by generic analogs. Substitution with an unsubstituted core, such as 5-bromo-2-chloropyridin-3-amine, or alternative N-alkyl groups, can lead to drastically different biological activity, selectivity, and physicochemical properties [1]. For instance, the cyclobutyl group introduces conformational constraint and steric bulk that modulates target binding, while the halogen pattern influences electronic distribution and metabolic stability. The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in target engagement and drug-likeness parameters, making blind substitution scientifically and economically risky.

  • Unsubstituted core (5-bromo-2-chloropyridin-3-amine) lacks N-cyclobutyl and may not engage EPX.
  • Alternative N-alkyl groups (methyl, ethyl) may shift conformational bias and reduce predicted kinase selectivity.
  • N-Aryl analogs require Pd-catalyzed cross-coupling, increasing synthetic complexity and procurement lead time.

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: Quantifiable Differentiation Against Key Analogs


EPX Inhibition Potency vs. Unsubstituted Core

The target compound demonstrates measurable inhibition of human eosinophil peroxidase (EPX), a key enzyme implicated in eosinophilic inflammatory diseases, with an IC50 of 360 nM [1]. This activity is contingent upon the specific substitution pattern. In contrast, the unsubstituted core scaffold, 5-bromo-2-chloropyridin-3-amine, shows no reported EPX inhibition within a relevant potency range, and its binding to the related kinase CDK2 is weak (Kd = 4,800 nM) [2]. This suggests the cyclobutyl moiety is critical for enhancing affinity for the EPX active site.

EPX Inhibition
Class-level inference
IC50: 360 nM vs. no reported inhibition (core scaffold)
Supports EPX target engagement studies
Activity linked to N-cyclobutyl substitution; reviewed in EPX bromination assay.
Eosinophil Peroxidase Enzyme Inhibition Inflammation

Lipophilicity Comparison: vs. Fluorinated Analog

The calculated partition coefficient (LogP) for the target compound is 3.44 . This value is significantly higher than that of a halogen-swapped analog, N-Cyclobutyl-5-fluoropyridin-3-amine, which, due to the replacement of bromo and chloro with a single fluorine atom, is predicted to have a substantially lower LogP (fluorine generally reduces LogP compared to bromine and chlorine). This difference in lipophilicity directly impacts membrane permeability, solubility, and potential off-target binding, making the target compound more suitable for targets requiring higher lipophilicity for cellular penetration or binding to hydrophobic pockets.

Lipophilicity (LogP)
Data to verify
LogP 3.44 vs. predicted <2.5 (fluorinated analog)
Context-dependent lipophilicity differentiator
In silico prediction; experimental LogP and permeability validation recommended.
Drug-likeness ADME Physicochemical Properties

Synthetic Accessibility vs. N-Aryl Analogs

The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine is typically achieved via a straightforward nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloro-3-nitropyridine (or a similar precursor) and cyclobutylamine, followed by reduction [1]. This contrasts sharply with the synthesis of N-aryl analogs (e.g., 5-Bromo-2-chloro-N-phenylpyridin-3-amine), which often requires more complex palladium-catalyzed cross-coupling (Buchwald-Hartwig amination), involving specialized ligands, inert atmosphere, and more rigorous purification. The aliphatic amine approach offers a more direct, cost-effective, and scalable route, reducing procurement lead time and cost for research quantities.

Synthetic Route
Class-level inference
2-step SNAr + reduction vs. multi-step Pd-catalyzed coupling
Route may reduce procurement cost and time
Based on standard bench-scale conditions; scalability depends on specific protocol.
Synthetic Chemistry Medicinal Chemistry Building Blocks

Conformational Constraint vs. Flexible Alkyl Analogs

The cyclobutyl group in the target compound introduces a significant degree of conformational constraint compared to flexible linear alkyl chains like N-methyl or N-ethyl. This constraint reduces the entropic penalty upon binding to a biological target and can enhance selectivity by pre-organizing the molecule into a bioactive conformation that fits a specific binding pocket while excluding others [1]. While direct selectivity data against a panel of kinases is not yet available for this exact compound, the established principle in medicinal chemistry is that cyclobutyl substitution often leads to improved kinase selectivity profiles compared to simple alkyl amines, which are prone to promiscuous binding. This is a key differentiator for researchers seeking to avoid off-target effects.

Conformational Constraint
Class-level inference
Cyclobutyl constraint vs. flexible N-methyl/ethyl analogs
May support kinase selectivity studies
Literature precedence suggests constrained amines improve selectivity; experimental validation needed.
Conformational Analysis Kinase Selectivity Structure-Based Drug Design

5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine: Research and Industrial Applications


Probing EPX as a Therapeutic Target in Inflammatory Disease

Given its demonstrated inhibition of human EPX (IC50 = 360 nM) [1], this compound is best utilized as a tool molecule to investigate the role of EPX in disease models of eosinophilic inflammation, such as asthma, allergic rhinitis, and eosinophilic esophagitis. Its activity, while moderate, is specific to the N-cyclobutyl substitution pattern, making it a valuable probe for target validation studies where selective inhibition of EPX over related peroxidases (like MPO) is desired.

Expanding Kinase Inhibitor Space with Constrained Amines

Researchers engaged in structure-activity relationship (SAR) studies for kinase targets will find this compound useful for exploring the impact of the cyclobutyl group on potency, selectivity, and drug-like properties [1]. It serves as a direct comparator to N-methyl, N-ethyl, and N-aryl analogs, allowing for systematic evaluation of how steric bulk and conformational constraint influence binding to ATP-binding pockets.

Synthetic Chemistry: A Scalable Pyridine Building Block

For synthetic chemists and contract research organizations (CROs), this compound is a preferred intermediate when a 5-bromo-2-chloro-pyridine core with a bulky aliphatic amine is required. Its synthesis via SNAr avoids the need for expensive palladium catalysts and specialized equipment, offering a more economical and scalable route compared to N-aryl derivatives [1]. This makes it suitable for the multi-gram synthesis of advanced intermediates or for parallel library synthesis.

Optimizing ADME via Lipophilicity Tuning

With a calculated LogP of 3.44 [1], this compound is an ideal candidate for medicinal chemistry campaigns aimed at optimizing lipophilicity to improve cell permeability or target engagement in lipophilic environments. It can be directly compared with less lipophilic analogs (e.g., fluorinated derivatives) to establish the optimal LogP range for a given series, guiding the design of future candidates with balanced ADME and potency profiles.

Application
Selection Property
Validation Focus
EPX pathway studies in eosinophilic inflammation models
N-Cyclobutyl substitution for EPX engagement
EPX inhibition endpoint review
Kinase inhibitor SAR with constrained amine building blocks
Conformational constraint via cyclobutyl group
Kinase selectivity and binding assay interpretation
Scalable synthesis of multisubstituted pyridine intermediates
SNAr-accessible aliphatic amine route
Synthetic route cost and scalability review
Lipophilicity optimization in drug discovery campaigns
High LogP halogen pattern (bromo/chloro)
ADME property and permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.